

# The discovery and development of Nangibotide as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025



# The Discovery and Development of Nangibotide: A Technical Guide

Nangibotide is a first-in-class therapeutic agent being developed to modulate the innate immune response in acute inflammatory disorders such as septic shock. This technical guide provides an in-depth overview of its discovery, mechanism of action, and the progression of its development from preclinical models to late-stage clinical trials.

## **Discovery and Rationale**

Nangibotide, also known as LR12, is a synthetic 12-amino-acid polypeptide.[1][2] It was derived from the protein TREM-like transcript-1 (TLT-1), a member of the immunoglobulin superfamily that contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and is known to play a role in regulating inflammation.[3][4][5]

The therapeutic rationale for Nangibotide is based on targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[3] TREM-1 is an amplifier of the innate immune response and a crucial mediator of the hyperinflammation seen in septic shock.[1][3] During sepsis, the TREM-1 pathway is significantly upregulated, leading to an excessive and dysregulated inflammatory response that contributes to organ failure and mortality.[6] The development of Nangibotide was driven by the hypothesis that inhibiting the TREM-1 amplification loop could temper the harmful inflammatory cascade without compromising the host's ability to fight infection, thereby restoring immune balance.[1][2]



### **Mechanism of Action**

Nangibotide functions as a specific TREM-1 inhibitor.[2] It acts as a decoy receptor, binding to the endogenous TREM-1 ligand and preventing its interaction with the TREM-1 receptor on myeloid cells like neutrophils, monocytes, and macrophages.[1][6][7] This action blocks the TREM-1-mediated amplification of inflammatory signaling.[6]

The TREM-1 Signaling Pathway: The TREM-1 receptor itself lacks intrinsic signaling motifs in its short cytoplasmic tail.[8] To initiate a signal, it associates with an adaptor protein called DNAX-activating protein of 12 kDa (DAP12).[4][8]

- Activation: Upon binding of its ligand, TREM-1 clustering leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated DAP12 adaptor protein.[8][9]
- Signal Transduction: This phosphorylation event recruits and activates the spleen tyrosine kinase (Syk).[8][10]
- Downstream Cascades: Activated Syk triggers multiple downstream signaling cascades, including Phosphoinositide 3-kinase (PI3K), Phospholipase Cy (PLCy), and Mitogenactivated protein kinases (MAPKs) like ERK1/2.[8][9]
- NF-κB Activation: These pathways converge on the activation of the transcription factor NF-κB, a master regulator of inflammation.[1][8]
- Inflammatory Response: Activated NF-κB translocates to the nucleus and drives the transcription of genes for pro-inflammatory cytokines (e.g., TNF, IL-1β, IL-8) and chemokines, amplifying the inflammatory response.[1][11]

By acting as a ligand-trapping molecule, Nangibotide effectively intercepts the first step of this cascade, preventing the entire downstream signaling process and the resulting cytokine storm.

[7]





Click to download full resolution via product page

Caption: TREM-1 Signaling Pathway and Nangibotide's Point of Inhibition.



## **Preclinical Development**

The therapeutic potential of TREM-1 inhibition with Nangibotide analogues was demonstrated across multiple animal models of severe inflammation and septic shock.[12]

- Rodent Models: In mouse models of polymicrobial sepsis, the murine equivalent peptide
   (LR17) was associated with a significant reduction in pro- and anti-inflammatory markers,
   increased bacterial clearance, and improved survival rates.[1][3] In a mouse model of LPS induced acute lung injury, Nangibotide alleviated lung inflammation and inhibited the NLRP3
   inflammasome.[11]
- Porcine Model: In a pig model of peritonitis-induced septic shock, the peptide improved hemodynamic stability, reduced the need for vasopressors, and prevented sepsis-induced organ failure.[1]
- Primate Model: In non-human primate models of endotoxemia, the peptide reduced the inflammatory and hypotensive effects of sepsis.[1][12]

These preclinical studies consistently showed that modulating the TREM-1 pathway could restore a more balanced inflammatory response, preserve vascular function, and improve survival in severe sepsis.[2]

## **Clinical Development**

Nangibotide's clinical development has progressed through Phase 1 and 2 trials, with a pivotal Phase 3 trial being planned. A key feature of its later-stage development is a precision medicine strategy using soluble TREM-1 (sTREM-1) as a biomarker.[13]

A first-in-human, randomized, double-blind, placebo-controlled, ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Nangibotide.[3][14]

Results: The study found that Nangibotide was safe and well-tolerated in healthy volunteers, with only a few mild adverse events considered unrelated to the treatment.[3][14] No antidrug antibodies were detected.[3][14] The pharmacokinetic profile was dose-proportional, characterized by a high clearance and a very short half-life, consistent with extensive enzymatic metabolism in the blood.[3][14]



Table 1: Pharmacokinetic Parameters of Nangibotide in Healthy Volunteers

| Parameter                           | Value (for a 70 kg subject) | Citation(s) |
|-------------------------------------|-----------------------------|-------------|
| Clearance (CL)                      | 6.6 L/kg/h                  | [3][14]     |
| Effective Half-life (t½)            | 3 minutes                   | [3][14]     |
| Central Volume of Distribution (Vc) | 16.7 L                      | [3][14]     |

| Peripheral Volume of Distribution (Vp) | 15.9 L |[3][14] |

This multicenter, randomized, double-blind, placebo-controlled study assessed Nangibotide in patients with septic shock.[15][16]

Results: The trial confirmed the safety and tolerability of Nangibotide in the target patient population, with no significant differences in adverse events compared to placebo.[15] While there were no statistically significant differences in clinical efficacy endpoints for the overall population, a promising signal emerged.[15][16] Patients with higher baseline plasma concentrations of the biomarker sTREM-1 showed a trend towards greater clinical improvement.[2][15]

Table 2: Key Exploratory Outcomes from the Phase 2a Trial



| Outcome                                           | Population               | Nangibotide<br>(Pooled) | Placebo             | Citation(s) |
|---------------------------------------------------|--------------------------|-------------------------|---------------------|-------------|
| Change in<br>SOFA Score<br>(Baseline to<br>Day 5) | Overall                  | -0.7 (±0.85)            | N/A<br>(comparator) | [15]        |
| Change in SOFA<br>Score (Baseline<br>to Day 5)    | High sTREM-1<br>Subgroup | -1.5 (±1.12)            | N/A (comparator)    | [15]        |
| Alive & Free of<br>Organ Support<br>(Day 28)      | High sTREM-1<br>Subgroup | 70% (14/20)             | 40% (2/5)           | [16]        |

SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (±SE) or percentage (number of patients).

The ASTONISH trial was a larger, global, randomized, placebo-controlled study designed to confirm the efficacy of two doses of Nangibotide and validate the sTREM-1 biomarker enrichment strategy.[17][18]

• Results: The trial did not meet its primary endpoint at the pre-specified sTREM-1 cutoff of ≥400 pg/mL.[19] However, a prespecified analysis exploring the optimal sTREM-1 cutoff revealed that at higher concentrations of sTREM-1 (representing about 50% of the study population), the high dose of Nangibotide resulted in a clinically and statistically significant improvement in organ function (SOFA score) compared to placebo.[13][20] This result strongly supported the biomarker-guided approach, linking the drug's mechanism to patients with a hyperactivated TREM-1 pathway.[13]

Table 3: Key Outcomes from the Phase 2b ASTONISH Trial (High sTREM-1 Population)



| High-Dose Outcome Nangibotide vs. Placebo |                                   | p-value | Citation(s) |
|-------------------------------------------|-----------------------------------|---------|-------------|
| Improvement in SOFA Score (Day 5)         | Statistically significant benefit | N/A     | [13][20]    |
| Respiratory Function                      | Improvement                       | N/A     | [13][20]    |
| Cardiovascular<br>Function                | Improvement                       | N/A     | [13][20]    |
| Renal Function                            | Improvement                       | N/A     | [13][20]    |

| All-Cause Mortality (Day 28) | Trend towards improvement | N/A |[13] |

The efficacy of Nangibotide was also evaluated in critically ill patients with COVID-19 requiring respiratory support.[21]

 Results: The study demonstrated a significant therapeutic benefit. Treatment with Nangibotide was associated with a 19.9% absolute reduction in 28-day mortality in the subpopulation of patients with high baseline sTREM-1 levels.[21]

Table 4: 28-Day Mortality Outcome from the Phase 2 ESSENTIAL Trial

| Population | Placebo<br>Mortality | Nangibotide<br>Mortality | Absolute<br>Reduction<br>(Adjusted) | Citation(s) |
|------------|----------------------|--------------------------|-------------------------------------|-------------|
|------------|----------------------|--------------------------|-------------------------------------|-------------|

| High sTREM-1 Subgroup | 41.8% | 22.2% | 19.9% |[21] |

Based on the strength of the Phase 2b data, a single, pivotal Phase 3 registration trial (ACCURATE) has been designed in agreement with regulatory agencies (FDA and EMA).[12] This trial will employ the biomarker-guided strategy validated in the ASTONISH study.[12]





#### Click to download full resolution via product page

**Caption:** Nangibotide's Biomarker-Driven Clinical Development Pathway.

## **Experimental Protocols**

Detailed methodologies for the key clinical trials are summarized below.

Phase 1: First-in-Human Study Protocol[3][14]

- Design: Randomized, double-blind, placebo-controlled, single-center, ascending dose study.
- Participants: 27 healthy male subjects, aged 18-45 years.
- Dosing:
  - Part A (unblinded): Single intravenous (IV) doses of 1 mg and 10 mg over 15 minutes.
  - Part B (blinded, 3:1 randomization): Continuous IV infusion for 7 hours 45 minutes, preceded by a 15-minute loading dose. Maintenance doses ranged from 0.03 to 6 mg/kg/h.
- Primary Outcome: Safety and tolerability, assessed by adverse events, vital signs, ECGs, and laboratory tests.
- Secondary Outcome: Pharmacokinetics, with blood samples collected at multiple time points to determine concentration profiles and calculate PK parameters using a validated LC-MS/MS method.[3]

Phase 2a: Septic Shock Study Protocol (NCT03158948)[15][22]

 Design: Multicenter, prospective, randomized, double-blind, two-stage, placebo-controlled study.



- Participants: 49 adult patients with septic shock, defined by vasopressor dependency despite adequate fluid resuscitation and hyperlactatemia.[22]
- Intervention: Continuous IV infusion of Nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo, initiated within 24 hours of septic shock onset. Treatment continued for up to 5 days.
- Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs) up to Day 28.
- Exploratory Endpoints: Effects on pharmacodynamic biomarkers, organ function (change in SOFA score), and mortality, analyzed according to baseline sTREM-1 concentrations.

Phase 2b: ASTONISH Trial Protocol (NCT04055909)[17][18]

- Design: Multicenter, randomized, double-blind, placebo-controlled, dose-selection study.
- Participants: 355 adult patients with septic shock, eligible within 24 hours of vasopressor initiation.[18][19]
- Intervention: Patients were randomized 1:1:1 to receive a continuous IV infusion of low-dose Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or a matched placebo for up to 5 days.[18][19]
- Stratification: Patients were grouped at baseline according to sTREM-1 concentrations (predefined high sTREM-1 cutoff: ≥400 pg/mL).[18][19]
- Primary Outcome: Mean difference in the total SOFA score from baseline to day 5 in the high sTREM-1 population and the overall population.[17][18]
- Secondary Outcomes: All-cause 28-day mortality, safety, pharmacokinetics, and further evaluation of the relationship between sTREM-1 levels and treatment response.[19]

### Conclusion

The development of Nangibotide represents a targeted, mechanism-based approach to treating the dysregulated inflammation that characterizes septic shock. Originating from a peptide fragment of TLT-1, it precisely inhibits the TREM-1 inflammatory amplification pathway. Preclinical studies robustly demonstrated its potential, which was followed by clinical trials that



established its safety and pharmacokinetic profile. The evolution of its clinical strategy to a biomarker-guided approach, using sTREM-1 to identify patients most likely to benefit, marks a significant step forward in the development of personalized medicine for critical care. The positive outcomes in the high sTREM-1 population in the ASTONISH trial have paved the way for a pivotal Phase 3 study, positioning Nangibotide as a promising future therapy for this high-unmet-need indication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nangibotide Wikipedia [en.wikipedia.org]
- 2. inotrem.com [inotrem.com]
- 3. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigmatic nature of the triggering receptor expressed in myeloid cells -1 (TLT- 1) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nangibotide | C54H83N15O21S2 | CID 165360157 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglial TREM-1 receptor mediates neuroinflammatory injury via interaction with SYK in experimental ischemic stroke PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]

#### Foundational & Exploratory





- 12. inotrem.com [inotrem.com]
- 13. sofinnovapartners.com [sofinnovapartners.com]
- 14. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dial.uclouvain.be [dial.uclouvain.be]
- 17. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.regionh.dk [research.regionh.dk]
- 19. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labiotech.eu [labiotech.eu]
- 21. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The discovery and development of Nangibotide as a therapeutic agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602848#the-discovery-and-development-of-nangibotide-as-a-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com